molecular formula C16H14 B1619752 2,3-Dimethylphenanthrene CAS No. 3674-65-5

2,3-Dimethylphenanthrene

Cat. No. B1619752
CAS RN: 3674-65-5
M. Wt: 206.28 g/mol
InChI Key: QVRDLHPBZKOROD-UHFFFAOYSA-N
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Description

2,3-Dimethylphenanthrene is a chemical compound with the molecular formula C16H14 . It has an average mass of 206.282 Da and a monoisotopic mass of 206.109543 Da .


Synthesis Analysis

The synthesis of 2,3-Dimethylphenanthrene has been achieved in gram-quantities by a short sequence of directed ortho metalation (DoM) of N,N-diethylbenzamides followed by Suzuki–Miyaura cross-coupling reaction and directed remote metalation (DreM) to form 9-phenanthrols . The final phenanthrenes were obtained through protection/deprotection as triflates .


Molecular Structure Analysis

2,3-Dimethylphenanthrene contains a total of 32 bonds; 18 non-H bonds, 16 multiple bonds, 16 aromatic bonds, 3 six-membered rings, and 2 ten-membered rings .

Scientific Research Applications

Synthesis and Chemical Properties

2,3-Dimethylphenanthrene has been synthesized through various chemical processes. A notable method involves directed ortho metalation of N,N-diethylbenzamides followed by Suzuki–Miyaura cross-coupling reaction and directed remote metalation, leading to the formation of 9-phenanthrols, and eventually yielding dimethylphenanthrenes including 2,3-dimethylphenanthrene (Böhme, Lorentzen, & Jørgensen, 2017). This synthesis method indicates the potential of 2,3-dimethylphenanthrene in chemical research and industrial applications.

Vibrational and Spectroscopic Analysis

Vibrational (FT-IR, FT-Raman), NMR, and mass spectroscopy have been used to investigate the physical and chemical properties of dimethylphenanthrene isomers, including 2,3-dimethylphenanthrene. Such studies help in understanding the altered geometrical parameters and vibrational patterns of the molecule, contributing to the knowledge of its electronic and optical properties (Ali et al., 2015).

Chromatographic Analysis

The retention behavior of dimethylphenanthrene isomers in reversed-phase liquid chromatography has been investigated, providing insights into their molecular shape and aiding in the prediction of behavior when reference standards are not available. This research is significant for the identification of dimethylphenanthrene isomers in complex mixtures such as crude oil (Garrigues et al., 1989).

Microbiological Utilization

A strain of Sphingomonas sp. capable of utilizing 2,3-dimethylphenanthrene as its sole carbon and energy source was isolated from creosote-contaminated soil. This discovery is significant for understanding the biodegradation of polycyclic aromatic hydrocarbons and their alkylated derivatives in contaminated environments (Sabaté, Viñas, Bayona, & Solanas, 2003).

Environmental Impact Studies

The effects of dimethylated polycyclic aromatic hydrocarbons, including 2,3-dimethylphenanthrene, on the embryonic development of the Japanese medaka, have been studied. Such research is vital for understanding the ecological and environmental impact of these compounds (Rhodes et al., 2005).

properties

IUPAC Name

2,3-dimethylphenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14/c1-11-9-14-8-7-13-5-3-4-6-15(13)16(14)10-12(11)2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRDLHPBZKOROD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)C3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00190197
Record name Phenanthrene, 2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3674-65-5
Record name Phenanthrene, 2,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003674655
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenanthrene, 2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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